4-(4-Methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene
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Overview
Description
4-(4-Methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene is a complex organic compound that belongs to the class of triazacyclopenta[cd]azulenes. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a phenyl group attached to a tetrahydrotriazacyclopenta[cd]azulene core. The compound’s structure imparts it with distinct chemical and physical properties, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-(4-Methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene involves multiple steps, typically starting with the preparation of the azulene core. One common method involves the selective functionalization of guaiazulene, an alkyl-substituted azulene available from natural sources . . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-(4-Methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the methoxyphenyl or phenyl groups .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have shown potential as anti-inflammatory, antibacterial, and anticancer agents . The unique structure of the compound allows it to interact with various biological targets, making it a valuable tool in drug discovery and development. In industry, it is used in the production of optoelectronic materials and as a component in organic electronics .
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the biosynthesis of prostaglandins . The compound’s structure allows it to fit into the active site of COX-2, blocking its activity and reducing inflammation. Other pathways and targets may be involved depending on the specific biological activity being studied.
Comparison with Similar Compounds
4-(4-Methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene can be compared with other similar compounds such as guaiazulene and chamazulene . These compounds share a similar azulene core but differ in their substituents, which impart them with unique properties. For example, guaiazulene is known for its anti-inflammatory and antioxidant properties, while chamazulene has been studied for its potential anticancer effects . The presence of the methoxyphenyl and phenyl groups in this compound makes it distinct, providing it with unique chemical reactivity and biological activity.
Biological Activity
The compound 4-(4-Methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene represents a novel class of organic molecules with significant potential in medicinal chemistry. This article explores the biological activity of this compound through a detailed analysis of its pharmacological properties, molecular interactions, and potential therapeutic applications.
Molecular Formula
The chemical formula for the compound is C32H29N3O4. Its structure consists of a triazacyclopentaazulene framework, which is known for its diverse biological activities.
Molecular Conformation
The conformation of the compound is influenced by various intramolecular interactions, including hydrogen bonds and π-π stacking. These interactions contribute to its stability and biological efficacy. Notably, an intramolecular N—H⋯N hydrogen bond plays a crucial role in maintaining the structural integrity of the molecule .
Antinflammatory and Analgesic Properties
Recent studies have indicated that derivatives of triazole and azepine hybrids exhibit notable anti-inflammatory and analgesic activities. For instance, compounds with similar structures have shown selective inhibition of cyclooxygenase-2 (COX-2), making them potential candidates for non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Study: In Vivo Analgesic Activity
In a study evaluating the analgesic activity of related compounds, several derivatives demonstrated significant inhibition of pain responses in animal models. The most active derivative achieved an inhibition rate exceeding that of traditional NSAIDs like ketorolac .
Antitumor Activity
The compound's structural analogs have been investigated for their antitumor properties. Research indicates that modifications to the tetrahydroazulene core can enhance cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in tumor cells .
Antimicrobial Activity
Preliminary assessments suggest that the compound may possess antimicrobial properties. In vitro studies have reported varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The exact mechanism remains under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways .
Summary of Biological Activities
Activity | Effectiveness | Reference |
---|---|---|
Anti-inflammatory | High | |
Analgesic | Significant | |
Antitumor | Moderate to High | |
Antimicrobial | Variable |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications include:
Modification | Effect on Activity |
---|---|
Substitution on phenyl rings | Enhanced COX-2 inhibition |
Alteration of nitrogen positions | Improved antimicrobial efficacy |
Properties
Molecular Formula |
C22H21N3O |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-2-phenyl-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene |
InChI |
InChI=1S/C22H21N3O/c1-26-18-12-10-16(11-13-18)20-15-25-22-19(20)9-5-6-14-24(22)21(23-25)17-7-3-2-4-8-17/h2-4,7-8,10-13,15H,5-6,9,14H2,1H3 |
InChI Key |
MNMPLEPNFPKJJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C4=C2CCCCN4C(=N3)C5=CC=CC=C5 |
Origin of Product |
United States |
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